2-Ethyl 2-(hydroxymethyl)hexanal
Description
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)hexanal |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-9(4-2,7-10)8-11/h7,11H,3-6,8H2,1-2H3 |
InChI Key |
UVEFAZXHHJHMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CO)C=O |
Origin of Product |
United States |
Scientific Research Applications
Production Methods
The synthesis of 2-Ethyl 2-(hydroxymethyl)hexanal typically involves the condensation of 2-ethylhexanal with formaldehyde, often facilitated by a trialkylamine catalyst. This process can be conducted continuously to optimize yield and efficiency. The reaction generates both an organic phase containing EHMH and an aqueous phase, allowing for the recovery of unreacted materials through azeotropic distillation .
Applications
1. Polymer Industry
- Alkyd Resins : EHMH serves as a precursor for alkyd resins, which are widely used in paints and coatings due to their durability and gloss properties.
- Coatings : It is utilized in the formulation of high-gloss coatings that require robust performance characteristics.
- Ion Exchange Resins : EHMH is also employed in the production of ion exchange resins, which are essential for water treatment and purification processes .
2. Chemical Synthesis
- Multifunctional Monomers : EHMH acts as a multifunctional monomer in producing various derivatives, including ethoxylated and propoxylated trimethylolpropane derivatives. These derivatives find applications in diverse formulations ranging from surfactants to lubricants.
- Building Block for Fine Chemicals : The compound serves as a building block in synthesizing other fine chemicals, enhancing its utility in specialty chemical manufacturing .
Case Study 1: Use in Coatings
A study evaluated the performance of coatings formulated with EHMH as a key ingredient. The results demonstrated that coatings exhibited enhanced gloss retention and durability compared to those using traditional monomers. The research highlighted the potential for EHMH to improve the longevity of protective coatings under various environmental conditions.
Case Study 2: Ion Exchange Applications
In another application, EHMH-based ion exchange resins were tested for their efficiency in removing heavy metals from wastewater. The study found that these resins effectively reduced metal concentrations below regulatory limits, showcasing EHMH's role in environmental remediation technologies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and functional group impacts on reactivity and applications:
Physical and Chemical Properties
Table 1: Physical Property Comparison
Preparation Methods
Continuous Process Design
Modern industrial methods favor continuous over batch processes to enhance yield and reduce byproducts. In a representative setup, 2-ethylhexanal, aqueous formaldehyde (30–50 wt%), and a tertiary amine catalyst (e.g., triethylamine) are fed into a reaction zone maintained at 3.5–6 hours residence time. The stoichiometric excess of 2-ethylhexanal (0.3–0.6 mole percent) ensures complete formaldehyde conversion, minimizing residual reactants.
Key Parameters:
| Parameter | Range/Value | Impact on Reaction Efficiency |
|---|---|---|
| Formaldehyde concentration | 30–50 wt% | Higher concentrations reduce reaction volume but risk polymerization |
| Catalyst loading | 5–10 mol% triethylamine | Accelerates enolate formation without side reactions |
| Temperature | 60–80°C | Balances reaction rate and thermal stability of intermediates |
Phase Separation and Azeotropic Distillation
Post-condensation, the crude product separates into aqueous and organic phases. The organic phase, containing EHMH and unreacted 2-ethylhexanal, undergoes azeotropic distillation to recover excess aldehyde.
Distillation Column Optimization
A distillation column operated at atmospheric pressure (96–98°C head temperature) removes a binary azeotrope of 2-ethylhexanal and water (48.4:51.6 wt%). The vapor stream is condensed, and the organic phase (2-ethylhexanal + amine) is recycled, achieving >90% aldehyde recovery.
Critical Considerations:
-
Recycle Streams: Returning the organic phase to the reaction zone reduces raw material costs by 20–30%.
-
Ester Minimization: Operating the column base at 100–110°C suppresses Tischenko esterification, limiting byproducts like 2-ethylhexanoate esters.
Catalytic Hydrogenation to BEPD
The refined organic phase from distillation is hydrogenated to produce BEPD, a reaction highly sensitive to catalyst choice and process conditions.
Fixed-Bed Hydrogenation Systems
Nickel-based catalysts (e.g., Ni/SiO₂) in fixed-bed reactors achieve near-quantitative EHMH conversion under 21–36 bars of H₂ at 150–170°C. Excess hydrogen is circulated to dissipate the exothermic heat of reaction, maintaining isothermal conditions.
Catalyst Performance Metrics:
| Catalyst Support | Ni Loading (wt%) | Turnover Frequency (h⁻¹) | Selectivity to BEPD (%) |
|---|---|---|---|
| Silica | 15–20 | 120–150 | 98–99 |
| Alumina | 10–15 | 90–110 | 95–97 |
Purification and Byproduct Management
Final BEPD purification involves vacuum distillation to remove low-boiling impurities (e.g., water, 2-ethylhexanol) and ester byproducts. A two-column system operates at 200°C and reduced pressure, yielding BEPD with <50 ppm nitrogen content.
Byproduct Formation Pathways:
-
Tischenko Reaction:
Mitigated by rapid aldehyde removal during distillation. -
Cannizzaro Reaction:
Limited via pH control (neutral conditions) and avoidance of strong bases.
Comparative Analysis of Batch vs. Continuous Processes
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 1,000–5,000 tons | 10,000–50,000 tons |
| Byproduct Generation | 8–12% | 1–3% |
| Energy Consumption | High (cyclic heating/cooling) | Low (steady-state operation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
